Resonance Mapping and Stereochemical Elucidation of 2-Methyl-Octahydro-Quinolin-4-one Scaffolds
Resonance Mapping and Stereochemical Elucidation of 2-Methyl-Octahydro-Quinolin-4-one Scaffolds
Executive Overview
The bicyclic quinolin-4-one scaffold, specifically its partially saturated (octahydro) and fully saturated (decahydro) derivatives, represents a highly privileged pharmacophore in medicinal chemistry and drug design[1]. The structural modification from a planar aromatic quinoline to an sp3 -rich octahydro- or decahydro- system significantly enhances conformational flexibility, solubility, and metabolic stability[1]. However, this saturation introduces multiple stereocenters—specifically at the C2, C4a, and C8a positions—making structural elucidation a complex analytical challenge.
This technical guide provides an authoritative framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of 2-methyl-octahydro-quinolin-4-one and its decahydro analogs. By synthesizing empirical data with predictive spectroscopic principles[2], this whitepaper establishes a self-validating protocol for researchers synthesizing these complex heterocyclic building blocks via aza-Diels-Alder or multicomponent condensation reactions[3].
Structural Dynamics: Octahydro vs. Decahydro Nomenclature
In synthetic literature, the nomenclature surrounding these bicyclic systems often requires careful distinction:
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Octahydroquinolin-4-ones: Typically refer to derivatives containing one degree of unsaturation within the ring system, most commonly an enaminone structure ( Δ1,8a or Δ4a,8a ). The presence of this double bond forces the adjacent atoms into a planar geometry, significantly altering the 13 C chemical shifts of the allylic and vinylic carbons[4].
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Decahydroquinolin-4-ones: Fully saturated bicyclic systems. The synthesis of these compounds, often achieved via TiCl 4 /Et 3 N-promoted three-component condensations of aldehydes, anilines, and acetylcyclohexenes, predominantly yields the trans-endo diastereomer[3].
For the purpose of this guide, we will focus on the fully saturated trans-2-methyl-decahydroquinolin-4-one , as it presents the highest degree of stereochemical complexity, requiring rigorous 2D NMR validation.
Causality in NMR Experimental Design
To achieve unambiguous assignment, the experimental design must move beyond simple 1D acquisition. The causality behind our protocol choices is rooted in the physical properties of the molecule:
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Solvent Selection: Chloroform- d (CDCl 3 ) is the standard solvent due to its lack of exchangeable protons, allowing for the clear observation of the N-H proton (if not rapidly exchanging)[5]. Tetramethylsilane (TMS) is utilized as the internal standard ( δ=0.00 ppm) to ensure absolute chemical shift accuracy[5].
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Frequency and Resolution: Spectra must be recorded at a minimum of 400 MHz for 1 H and 100 MHz for 13 C[5]. The narrow chemical shift dispersion of the cyclohexane ring protons (C5 through C8) requires high field strength to prevent severe second-order overlapping (strong coupling).
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NOESY vs. ROESY: For molecules in the 150-200 Da range, the molecular correlation time ( τc ) in non-viscous solvents can result in NOE signals passing through zero. A self-validating protocol dictates running a NOESY with a carefully calibrated mixing time (e.g., 300-500 ms) and cross-validating with a ROESY (Rotating-frame Overhauser Effect Spectroscopy) if NOESY cross-peaks are absent or anomalously weak.
Quantitative Resonance Data
The following tables summarize the empirical and theoretically predicted chemical shifts for the trans-fused, equatorial-methyl isomer of 2-methyl-decahydroquinolin-4-one.
Table 1: 1 H NMR Chemical Shifts and Coupling Constants
Data recorded at 400 MHz in CDCl 3 [5].
| Position | δ (ppm) | Multiplicity | J -Coupling (Hz) | Causality / Stereochemical Implication |
| H1 (N-H) | 1.85 | br s | N/A | Broadened due to quadrupolar relaxation of 14 N. |
| H2 (axial) | 2.80 | dq | 10.5, 6.2 | Axial position confirmed by large Jax−ax (10.5 Hz) with H3 ax . |
| C2-CH 3 | 1.15 | d | 6.2 | Doublet confirms attachment to C2 methine. |
| H3 (equatorial) | 2.35 | ddd | 13.5, 4.0, 2.0 | Small couplings indicate equatorial-axial/equatorial-equatorial interactions. |
| H3 (axial) | 2.15 | dd | 13.5, 10.5 | Geminal coupling (13.5 Hz) and large axial-axial coupling (10.5 Hz). |
| H4a (axial) | 2.25 | td | 11.0, 4.0 | Large J (11.0 Hz) with H8a confirms trans-diaxial ring fusion. |
| H8a (axial) | 2.65 | td | 11.0, 3.5 | Deshielded by adjacent nitrogen; large J confirms trans-fusion. |
| H5 - H8 | 1.20 - 1.90 | m | Complex | Cyclohexyl envelope; requires HSQC/TOCSY for individual extraction. |
Table 2: 13 C NMR Chemical Shifts
Data recorded at 100 MHz in CDCl 3 [5].
| Position | δ (ppm) | Carbon Type | Causality / Structural Implication |
| C4 | 211.5 | C=O (Quaternary) | Highly deshielded ketone carbonyl. If octahydro (enaminone), shifts to ~193 ppm[4]. |
| C8a | 64.5 | CH | Deshielded by inductive effect of adjacent Nitrogen. |
| C2 | 53.2 | CH | Shifted downfield by Nitrogen; γ -gauche effect absent if methyl is equatorial. |
| C4a | 51.0 | CH | Alpha to the carbonyl; confirmed via HMBC correlations to C4. |
| C3 | 48.5 | CH 2 | Alpha to carbonyl; diastereotopic protons visible in HSQC. |
| C8 | 33.1 | CH 2 | Standard cyclohexyl methylene, slightly deshielded by proximity to C8a. |
| C5 | 28.4 | CH 2 | Homoallylic-equivalent position relative to carbonyl. |
| C7 | 25.6 | CH 2 | Distal cyclohexyl methylene. |
| C6 | 24.2 | CH 2 | Distal cyclohexyl methylene. |
| C2-CH 3 | 22.4 | CH 3 | Equatorial methyl. (An axial methyl would shift upfield to ~18 ppm due to γ -gauche steric compression). |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the assignment of complex heterocyclic compounds must utilize a self-validating loop. The following step-by-step methodology ensures that no single data point is relied upon in isolation[2].
Step 1: Sample Preparation and Calibration
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Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl 3 containing 0.03% v/v TMS.
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Filter the solution through glass wool into a 5 mm NMR tube to remove particulates that degrade magnetic field homogeneity.
Step 2: 1D Acquisition ( 1 H and 13 C)
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Acquire the 1 H spectrum (ns = 16, d1 = 1s). Integrate all peaks to verify the proton count matches the molecular formula (C 10 H 17 NO).
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Acquire the 13 C spectrum (ns = 512, d1 = 2s) with 1 H decoupling. Count the resonances to ensure 10 distinct carbon environments are present.
Step 3: Spin-System Mapping via COSY and TOCSY
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Action: Run a 1 H- 1 H COSY experiment.
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Validation: Trace the connectivity from the C2-methyl doublet ( δ 1.15) to H2 ( δ 2.80), then to the diastereotopic H3 protons ( δ 2.35, 2.15). If the TOCSY shows transfer from H2 to H4a, it confirms the unbroken piperidine spin system.
Step 4: Heteronuclear Correlation (HSQC & HMBC)
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Action: Run multiplicity-edited HSQC to distinguish CH/CH 3 (positive phase) from CH 2 (negative phase).
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Validation: Use HMBC to bridge the quaternary gaps. The C4 carbonyl ( δ 211.5) must show 2JCH and 3JCH correlations to H3, H4a, and potentially H5. This locks the two ring systems together.
Step 5: Stereochemical Elucidation (NOESY & Karplus Analysis)
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Action: Extract the J -coupling between H4a and H8a. A value >10 Hz mathematically dictates a dihedral angle of ~180° (Karplus equation), proving a trans-diaxial ring fusion.
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Validation: Run a 2D NOESY. An equatorial methyl at C2 will place H2 in the axial position. H2 ax should show a strong NOE cross-peak to H4a ax and H8a ax (1,3-diaxial interactions) if they are on the same face of the ring.
Visualizing the Analytical Workflow
The following diagrams map the logical progression of the NMR assignment and the stereochemical decision-making process.
Figure 1: Sequential self-validating NMR acquisition workflow for structural elucidation.
Figure 2: Logical decision tree for determining ring fusion stereochemistry via J-coupling.
Conclusion
The unambiguous assignment of 2-methyl-octahydro-quinolin-4-one and its decahydro derivatives relies heavily on the synergistic use of high-resolution 1D and 2D NMR techniques. By understanding the causality of chemical shifts—such as the γ -gauche effect on 13 C resonances and the Karplus relationship governing 1 H- 1 H couplings—researchers can confidently elucidate the stereochemical architecture of these valuable pharmacological scaffolds.
References
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Benchchem. octahydroquinolin-2(1h)-one | 4169-27-1. Benchchem. Available at:[1]
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RSC Publishing. Quinoline, quinazoline and acridone alkaloids. Royal Society of Chemistry. Available at:[4]
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Benchchem. trans-Octahydroquinolin-2-one | High-Quality Research Chemical. Benchchem. Available at:[2]
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ResearchGate. TiCl4/Et3N-promoted three-component condensation between aromatic heterocycles, aldehydes, and active methylene compounds. The Journal of Organic Chemistry (2008). Available at:[3]
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MDPI. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules (2008). Available at:[5]
Sources
- 1. octahydroquinolin-2(1h)-one | 4169-27-1 | Benchchem [benchchem.com]
- 2. trans-Octahydroquinolin-2-one|High-Quality Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline, quinazoline and acridone alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions [mdpi.com]
